Cas no 2229135-02-6 (1-3-(methoxymethyl)phenylprop-2-en-1-one)

1-3-(methoxymethyl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-3-(methoxymethyl)phenylprop-2-en-1-one
- EN300-1777647
- 1-[3-(methoxymethyl)phenyl]prop-2-en-1-one
- 2229135-02-6
-
- インチ: 1S/C11H12O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h3-7H,1,8H2,2H3
- InChIKey: LRWLEITYWMWGLO-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1C=CC=C(C(C=C)=O)C=1
計算された属性
- せいみつぶんしりょう: 176.083729621g/mol
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26.3Ų
1-3-(methoxymethyl)phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777647-10.0g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1777647-0.5g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1777647-1.0g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1777647-0.05g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1777647-0.25g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1777647-1g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1777647-10g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1777647-2.5g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1777647-5.0g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1777647-0.1g |
1-[3-(methoxymethyl)phenyl]prop-2-en-1-one |
2229135-02-6 | 0.1g |
$1269.0 | 2023-09-20 |
1-3-(methoxymethyl)phenylprop-2-en-1-one 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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1-3-(methoxymethyl)phenylprop-2-en-1-oneに関する追加情報
Introduction to Compound with CAS No. 2229135-02-6 and Product Name: 1-3-(methoxymethyl)phenylprop-2-en-1-one
The compound identified by the CAS number 2229135-02-6 and the product name 1-3-(methoxymethyl)phenylprop-2-en-1-one represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various chemical and biological processes. The presence of a phenyl ring substituted with a methoxymethyl group and an α,β-unsaturated ketone moiety makes it a versatile intermediate in synthetic chemistry.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, inflammation, and infectious diseases. The structural motif of 1-3-(methoxymethyl)phenylprop-2-en-1-one aligns well with this trend, as it offers a scaffold that can be modified to enhance pharmacological activity. The compound’s ability to undergo various chemical transformations, such as Michael additions, aldol reactions, and cyclizations, makes it a valuable building block for constructing more complex molecules.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of α,β-unsaturated ketones can exhibit significant antimicrobial properties. The methoxymethyl group on the phenyl ring introduces additional reactivity, allowing for further functionalization that could lead to the development of new therapeutic agents. This has prompted researchers to investigate its efficacy in combating resistant bacterial strains and fungal infections.
Moreover, the compound’s structural similarity to known pharmacophores has sparked interest in its use as a lead compound for drug discovery. By leveraging computational methods such as molecular docking and virtual screening, scientists have been able to identify potential binding interactions between 1-3-(methoxymethyl)phenylprop-2-en-1-one and biological targets. These studies have revealed promising results in terms of inhibiting enzymes involved in inflammatory pathways, which could have therapeutic implications for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 1-3-(methoxymethyl)phenylprop-2-en-1-one itself is an intriguing challenge that has been addressed through various synthetic routes. One common approach involves the condensation of cinnamaldehyde with formaldehyde under basic conditions, followed by methylation to introduce the methoxymethyl group. This method highlights the compound’s accessibility while maintaining high yields and purity levels suitable for further chemical manipulation.
In addition to its synthetic utility, the compound has shown promise in material science applications. Its ability to form polymers through cross-linking reactions has been explored in the development of novel coatings and adhesives. These materials exhibit enhanced durability and chemical resistance, making them suitable for industrial applications where traditional polymers may fail.
The pharmacological profile of 1-3-(methoxymethyl)phenylprop-2-en-1-one is another area of active research. Preclinical studies have indicated that certain derivatives of this compound can modulate neurotransmitter activity, suggesting potential benefits in treating cognitive disorders such as Alzheimer’s disease and Parkinson’s disease. The unsaturated ketone core is particularly interesting because it can interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize waste and reduce energy consumption. For example, catalytic methods that employ transition metals have been developed to streamline the introduction of functional groups without compromising efficiency or yield.
The regulatory landscape surrounding 1-3-(methoxymethyl)phenylprop-2-en-1-one is another critical consideration for researchers and manufacturers. While not classified as a hazardous or controlled substance under current regulations, adherence to good manufacturing practices (GMP) is essential to ensure consistency and safety in its production. This includes rigorous quality control measures at every stage of synthesis and purification.
In conclusion, the compound with CAS No. 2229135-02-6 and product name 1-3-(methoxymethyl)phenylprop-2-en-1-one represents a multifaceted molecule with broad applications across multiple disciplines. Its unique structural features make it an attractive candidate for further research in pharmaceuticals, materials science, and organic synthesis. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, reinforcing its importance in modern chemistry.
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